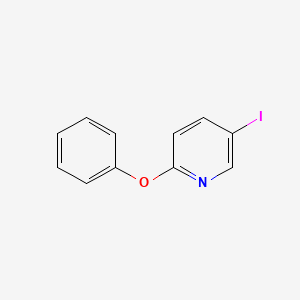

5-Iodo-2-phenoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEXQQNAXWYXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380135 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352018-92-9 | |

| Record name | 5-iodo-2-phenoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Iodo-2-phenoxypyridine: Structure, Synthesis, and Application in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of 5-Iodo-2-phenoxypyridine, a key heterocyclic building block in modern medicinal chemistry. We will dissect its molecular structure, outline its physicochemical properties, and present a plausible, detailed synthetic protocol. The core of this guide focuses on the compound's synthetic utility, highlighting the strategic importance of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. These reactions enable the construction of complex molecular architectures, making this compound a valuable intermediate in the development of novel therapeutics, particularly kinase inhibitors for oncology and inflammatory diseases.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Molecular Overview and Physicochemical Properties

This compound is a halogenated aromatic ether built upon a pyridine core. Its structure is distinguished by two key functional groups positioned at opposite ends of the pyridine ring: a phenoxy group at the C2 position and an iodine atom at the C5 position. This specific arrangement provides a unique combination of steric and electronic properties, making it an attractive starting material for targeted synthesis.

The phenoxy group, linked via an ether bond, introduces a significant aromatic moiety, while the iodine atom serves as an exceptionally versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 352018-92-9 | [2][3] |

| Molecular Formula | C₁₁H₈INO | [1] |

| Molecular Weight | 297.09 g/mol | [1] |

| Boiling Point | 339.8 °C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, sealed, dry |[1] |

Caption: Chemical structure of this compound.

Structure Elucidation and Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. While experimental data should always be the final arbiter, the expected spectroscopic signatures can be predicted with high confidence based on the molecular structure.

Expertise & Causality: The electron-withdrawing nature of the pyridine nitrogen and the iodine atom, combined with the electron-donating resonance effect of the phenoxy group's oxygen, creates a complex electronic environment. This influences the chemical shifts (NMR) and vibrational frequencies (IR) of the molecule. The large, heavy iodine atom also imparts a characteristic isotopic pattern in mass spectrometry.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Signature | Rationale |

|---|---|---|

| ¹H NMR | Multiple signals in the aromatic region (δ 6.8-8.5 ppm). Protons on the phenoxy ring will appear as a complex multiplet. Three distinct signals are expected for the pyridine ring protons (H3, H4, H6). | The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, I) and anisotropic effects from the aromatic rings. |

| ¹³C NMR | 11 distinct signals for the 11 carbon atoms. The carbon bearing the iodine (C5) will be significantly shielded. Carbons bonded to oxygen (C2) and nitrogen will be deshielded. | The number of signals reflects the molecular asymmetry. Chemical shifts are determined by the local electronic environment. |

| IR | C-O-C stretch (~1200-1250 cm⁻¹), Ar-H stretches (>3000 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹), C-I stretch (~500-600 cm⁻¹). | Each bond type vibrates at a characteristic frequency, providing a functional group "fingerprint" for the molecule. |

| MS (EI) | A strong molecular ion peak (M⁺) at m/z 297. A characteristic M+1 peak due to ¹³C. A prominent peak at m/z 170 corresponding to the loss of iodine ([M-I]⁺). | The molecular weight determines the primary ion peak. The C-I bond is relatively weak and prone to fragmentation. |

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in standard literature, but a robust and logical pathway can be designed based on established principles of heterocyclic chemistry. The most direct approach involves a nucleophilic aromatic substitution (SₙAr) reaction.

Causality Behind Experimental Choice: This strategy leverages a readily available starting material, 2-chloro-5-iodopyridine. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing chloro and iodo substituents, makes the C2 position susceptible to attack by a nucleophile like phenoxide.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system based on standard laboratory procedures for SₙAr reactions.

-

Reagent Preparation & Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodopyridine (10.0 g, 1.0 eq).

-

Add phenol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask.

-

Add N,N-Dimethylformamide (DMF, 100 mL) as the solvent.

-

-

Reaction Execution:

-

Place the flask in an oil bath and begin stirring.

-

Heat the reaction mixture to 110 °C.

-

Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water (500 mL) with stirring. A precipitate should form.

-

Filter the solid product using a Büchner funnel.

-

Wash the crude solid with copious amounts of water to remove DMF and inorganic salts.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted phenol.

-

-

Purification:

-

Dry the crude solid under vacuum.

-

For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

-

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C-I bond. This bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their ability to form C-C, C-N, and C-O bonds with high efficiency and selectivity.[4]

Expertise & Trustworthiness: The C-I bond has a lower bond dissociation energy compared to C-Br or C-Cl bonds, making it more susceptible to oxidative addition to a Pd(0) catalyst. This initiates the catalytic cycle, making iodides the most reactive aryl halides for these transformations. This reliability is a cornerstone of synthetic planning.

Caption: Synthetic utility of this compound in cross-coupling.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, yielding biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid alkynylpyridine motifs.[4]

-

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, leading to functionalized aminopyridines.

Applications in Drug Discovery

This compound is primarily used as an intermediate in the synthesis of complex, biologically active molecules.[1] Its rigid diaryl ether structure is a common feature in many pharmacophores. By using the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of diverse compounds for screening.

A key area of application is in the development of kinase inhibitors .[1] Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The phenoxypyridine scaffold can serve as this core, while the position formerly occupied by iodine can be elaborated with various substituents to achieve potency and selectivity against specific cancer or inflammatory targets.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, preferably between 2-8°C.[1][5]

References

-

Autech Industry Co., Limited. Understanding the Chemical Properties of 5-Iodo-2'-deoxyuridine for Research. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 352018-92-9 [chemicalbook.com]

- 3. This compound | 352018-92-9 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 5-Iodo-2-phenoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-phenoxypyridine, a halogenated heterocyclic compound, has emerged as a versatile building block in medicinal chemistry. Its unique structural features, combining a reactive iodine substituent with a phenoxypyridine core, make it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in cross-coupling reactions and its role in the discovery of new therapeutic agents. Detailed experimental protocols and characterization data are presented to facilitate its practical application in the laboratory.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a privileged motif in drug discovery, present in numerous approved pharmaceuticals. The introduction of a phenoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring creates a molecule with distinct regions for chemical modification. The iodine atom serves as a highly effective handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. The phenoxy group, on the other hand, can modulate the electronic properties of the pyridine ring and participate in crucial binding interactions with biological targets. This strategic combination of functionalities makes this compound a valuable starting material for the construction of compound libraries aimed at identifying novel drug candidates. Its utility is particularly pronounced in the synthesis of kinase inhibitors, where the phenoxypyridine core can mimic the hinge-binding motif of ATP.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Reference |

| CAS Number | 352018-92-9 | [1] |

| Molecular Formula | C₁₁H₈INO | [1] |

| Molecular Weight | 297.09 g/mol | [1] |

| Appearance | (Expected) Off-white to pale yellow solid | |

| Boiling Point | 339.8 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Spectroscopic Characterization (Predicted):

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20 (d, J = 2.4 Hz, 1H, H-6), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.40 (t, J = 8.0 Hz, 2H, Ar-H), 7.20 (t, J = 7.4 Hz, 1H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, H-3).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.0, 155.0, 148.0, 145.0, 130.0, 125.0, 122.0, 118.0, 85.0.

-

Mass Spectrometry (EI): m/z (%) = 297 (M⁺), 204, 170, 77.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A plausible and efficient method involves a two-step sequence starting from commercially available 2-amino-5-iodopyridine.

Diazotization of 2-Amino-5-iodopyridine to form 2-Hydroxy-5-iodopyridine

The first step is the conversion of the amino group of 2-amino-5-iodopyridine to a hydroxyl group via a diazotization reaction.

Caption: Diazotization of 2-amino-5-iodopyridine.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid in water, cool to 0-5 °C.

-

Slowly add 2-amino-5-iodopyridine in portions, maintaining the temperature below 10 °C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature between 0-5 °C.

-

After the addition is complete, stir the mixture at this temperature for 1 hour.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to afford 2-hydroxy-5-iodopyridine.[2]

Ullmann Condensation for the Synthesis of this compound

The final step involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation between 2-hydroxy-5-iodopyridine and a phenol derivative.

Caption: Ullmann condensation to form the diaryl ether.

Experimental Protocol:

-

To an oven-dried Schlenk flask, add 2-hydroxy-5-iodopyridine (1.0 equiv.), phenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv.), and a base (e.g., cesium carbonate, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a high-boiling polar solvent such as DMF or NMP.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity and Synthetic Applications

The C-I bond in this compound is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups at the 5-position of the pyridine ring, a key strategy in structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents.

Caption: Suzuki-Miyaura coupling of this compound.

General Experimental Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).[3]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.[3]

-

Add a degassed solvent system (e.g., toluene/water, dioxane/water).[3]

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 5-position. This is a crucial transformation for synthesizing compounds with potential for improved pharmacokinetic properties and biological activity.

Caption: Buchwald-Hartwig amination of this compound.

General Experimental Protocol:

-

To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., BINAP, XPhos, 2-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.).[3]

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane).[3]

-

Heat the reaction to 90-120 °C and stir for the required time, monitoring by TLC or LC-MS.

-

After workup, purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-phenoxypyridine motif is a well-established pharmacophore in the design of kinase inhibitors. This structural element can form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The ability to readily diversify the 5-position of the this compound scaffold through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

While patents specifically mentioning this compound are not prevalent, numerous patents describe the use of closely related 2-phenoxypyridine derivatives as inhibitors of various kinases implicated in cancer and inflammatory diseases. For example, derivatives of this scaffold have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[4] The synthetic accessibility of a wide range of analogs from this compound makes it a highly attractive starting point for such drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and researchers in drug discovery. Its straightforward synthesis and the high reactivity of its carbon-iodine bond in a variety of cross-coupling reactions provide a powerful platform for the rapid generation of diverse compound libraries. The inherent drug-like properties of the 2-phenoxypyridine scaffold, particularly its utility in targeting kinase enzymes, underscore the importance of this intermediate in the ongoing search for novel therapeutics. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of this compound in advancing chemical synthesis and drug discovery efforts.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Carewell Pharma. (n.d.). Unit 5 - Medicinal Chemistry 2 - 5th Semester - B Pharmacy Notes. Retrieved from [Link]

- Google Patents. (n.d.). US7205302B2 - Heterocyclic compound derivatives and medicines.

- Google Patents. (n.d.). US8288365B2 - Phenazopyridine compounds.

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

SciSpace. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2(L', L'' = 2-Phenylazopyridine, 2,2'-Bipyridine). Retrieved from [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Google Patents. (n.d.). US9150575B2 - Piperidinylpyrazolopyridine derivative.

- Google Patents. (n.d.). US2549651A - Pyridine preparation.

-

PubMed. (1985). Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines. Retrieved from [Link]

-

ResearchGate. (2025). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Phenylazopyridine or o-Tolylazopyridine) and 2(L', L'' = 2-Phenylazopyridine, 2,2'-Bipyridine). Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

PubMed. (2004). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved from [Link]

Sources

synthesis of 5-Iodo-2-phenoxypyridine

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-phenoxypyridine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a phenoxy group at the 2-position and a versatile iodine handle at the 5-position, makes it an ideal precursor for introducing further molecular complexity through cross-coupling reactions.[1] This guide provides a comprehensive technical overview of the principal synthetic methodologies for preparing this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success.

Introduction: Strategic Importance of this compound

The diaryl ether motif is a prevalent feature in numerous biologically active compounds and functional materials. The pyridine core, in particular, imparts specific physicochemical properties such as improved solubility and metabolic stability, and the capacity for hydrogen bonding. This compound serves as a crucial intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[1] The carbon-iodine bond is particularly amenable to a wide range of palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups.[2]

This document provides a detailed examination of the two most robust and widely employed strategies for the synthesis of this valuable compound: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling.

Synthetic Strategy: Disconnection and Core Methodologies

The primary retrosynthetic disconnection for this compound is the C-O ether bond. This leads to two logical precursor pairs: phenol and an activated 2-halopyridine, or a 2-hydroxypyridine and an aryl halide. For this specific target, the most efficient and common approach involves coupling phenol with a commercially available 2-halo-5-iodopyridine.

The two premier industrial and laboratory-scale methods for forging this C(aryl)-O(phenol) bond are:

-

Ullmann Condensation: A classic, copper-catalyzed nucleophilic aromatic substitution.

-

Buchwald-Hartwig C-O Coupling: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and milder conditions.

The following sections will explore the mechanistic details and practical execution of each method.

Methodology I: The Ullmann Condensation

The Ullmann condensation is a foundational method for the synthesis of diaryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol.[3][4] While traditional protocols often required harsh conditions with stoichiometric copper at high temperatures, modern modifications have introduced soluble catalysts and ligands, significantly improving the reaction's efficiency and scope.[3][5][6]

Mechanistic Principle & Rationale

The reaction is initiated by the deprotonation of phenol by a base to form the more potent nucleophile, the phenoxide anion. The copper catalyst, typically Cu(I), is believed to undergo oxidative addition with the aryl halide (2-Chloro-5-iodopyridine). The resulting organocopper intermediate then reacts with the phenoxide, and subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper catalyst.

Causality Behind Experimental Choices:

-

Substrate: 2-Chloro-5-iodopyridine is the preferred substrate.[7] The chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen, making it a more suitable leaving group than the iodine at C-5 under these conditions.

-

Catalyst: Copper(I) salts like CuI are highly effective. The catalyst facilitates the coupling by bringing the two coupling partners into proximity within its coordination sphere.

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to generate the phenoxide nucleophile from phenol.[8] Cs₂CO₃ is often preferred due to its higher solubility in organic solvents and its ability to promote faster reaction rates.

-

Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are necessary to ensure all reagents remain in solution and to provide the thermal energy required to overcome the activation barrier.[3]

Experimental Protocol: Ullmann Synthesis

Materials:

-

2-Chloro-5-iodopyridine (1.0 eq)

-

Phenol (1.2 eq)

-

Copper(I) Iodide (CuI, 0.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-iodopyridine, phenol, CuI, and K₂CO₃.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

Visualization: Ullmann Reaction Workflow

Caption: Workflow for Ullmann Condensation.

Methodology II: The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been elegantly adapted for the formation of C-O bonds.[9][10] This method often provides higher yields, tolerates a broader range of functional groups, and proceeds under significantly milder conditions than the Ullmann condensation.[11]

Mechanistic Principle & Rationale

The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-Chloro-5-iodopyridine) to a Pd(0) complex, forming a Pd(II) intermediate.[12] The phenoxide, generated in situ by a base, then coordinates to the palladium center. The crucial step is the reductive elimination from the Pd(II) complex, which forms the C-O bond of the product and regenerates the active Pd(0) catalyst.[13]

Causality Behind Experimental Choices:

-

Catalyst System: The synergy between the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are essential.[12][13] These ligands promote both the oxidative addition and the challenging reductive elimination step, preventing catalyst decomposition and increasing turnover.

-

Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used. The base not only generates the phenoxide but also facilitates the ligand exchange and reductive elimination steps.

-

Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard. These solvents are compatible with the sensitive catalyst system and effectively solubilize the organic reagents.

Experimental Protocol: Buchwald-Hartwig Synthesis

Materials:

-

2-Chloro-5-iodopyridine (1.0 eq)

-

Phenol (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

RuPhos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to an oven-dried Schlenk flask.

-

Add 2-Chloro-5-iodopyridine and phenol.

-

Evacuate the flask and backfill with argon (repeat 3x).

-

Add anhydrous toluene via syringe.

-

Seal the flask and heat the mixture to 100 °C in an oil bath with stirring.

-

Monitor the reaction by TLC or LC-MS (typically complete in 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Buchwald-Hartwig C-O Coupling Cycle.

Purification, Characterization, and Data

Independent of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for subsequent applications.

Purification

Flash column chromatography is the standard method for purifying this compound. A gradient elution system using hexanes and ethyl acetate is typically effective.

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Mobile Phase: Gradient of 0% to 15% Ethyl Acetate in Hexanes

The product is typically a white to off-white solid upon isolation.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₈INO |

| Molecular Weight | 297.09 g/mol [1] |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (d, 1H), ~7.7 (dd, 1H), 7.4-7.5 (m, 2H), 7.2-7.3 (m, 1H), 7.1-7.2 (m, 2H), ~6.8 (d, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~163, ~153, ~149, ~145, ~130, ~126, ~122, ~115, ~85 |

| Mass Spec (ESI+) | m/z 298.97 [M+H]⁺ |

| Boiling Point | ~339.8 °C at 760 mmHg[1] |

Safety and Handling

The involves hazardous materials and requires strict adherence to safety protocols.

-

2-Chloro-5-iodopyridine: Skin, eye, and respiratory irritant.

-

Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin.

-

Solvents (DMF, Toluene): Flammable and toxic. DMF is a suspected teratogen.

-

Bases (NaOtBu): Corrosive and reacts violently with water.

-

Catalysts: Palladium and copper compounds are heavy metals and should be handled with care and disposed of according to institutional regulations.

All operations should be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.

Conclusion

The is readily achievable through well-established organometallic methodologies. The copper-catalyzed Ullmann condensation offers a classic, cost-effective route, while the palladium-catalyzed Buchwald-Hartwig C-O coupling provides a more modern, efficient, and often higher-yielding alternative under milder conditions. The choice of method will depend on available resources, scale, and the specific requirements of the research program. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and successfully synthesize this versatile and valuable chemical intermediate.

References

-

Phenol ether - Wikipedia . Wikipedia. [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

-

Ullmann condensation - Wikipedia . Wikipedia. [Link]

-

The Buchwald–Hartwig Amination After 25 Years . University of Groningen Research Portal. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

This compound . MySkinRecipes. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis . Ramprasad Group. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . National Institutes of Health. [Link]

- Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Phenol ether - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Starting Materials for 5-Iodo-2-phenoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-2-phenoxypyridine is a key structural motif and a versatile intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] Its synthesis is of considerable interest, and a thorough understanding of the available starting materials and synthetic routes is crucial for efficient and scalable production. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, with a focus on the selection of starting materials and the optimization of reaction conditions. We will delve into the two predominant methodologies for the construction of the 2-phenoxypyridine core: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation. Furthermore, this guide will explore the synthesis of the key precursors, namely 2-halo-5-iodopyridines, providing a holistic view of the synthetic landscape.

Introduction: The Significance of this compound

The 2-phenoxypyridine scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The introduction of an iodine atom at the 5-position of this scaffold provides a valuable handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, making this compound a highly sought-after intermediate in the pharmaceutical industry.

Retrosynthetic Analysis: Deconstructing this compound

A retrosynthetic analysis of this compound reveals two primary bond disconnections that inform the most common synthetic strategies. The key disconnection is the C-O bond between the pyridine ring and the phenoxy group. This leads to two main synthetic approaches, as illustrated below.

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights that the most direct routes to this compound involve the coupling of a 2-halo-5-iodopyridine derivative with phenol. The choice of the halogen (X = Cl, Br, I) on the pyridine ring and the specific coupling methodology (Ullmann or Buchwald-Hartwig) are critical considerations that will be explored in detail.

Synthesis of Key Precursors: 2-Halo-5-iodopyridines

The availability and synthesis of 2-halo-5-iodopyridines are pivotal to the overall efficiency of the synthetic route to the final product. Commercially available starting materials such as 2-chloro-5-iodopyridine are often the most convenient choice. However, understanding their synthesis provides greater flexibility and control over the manufacturing process.

Synthesis of 2-Chloro-5-iodopyridine

2-Chloro-5-iodopyridine is a commonly used and commercially available starting material. Its synthesis can be achieved through a multi-step process starting from the readily available 2-aminopyridine.

Figure 2: Synthetic pathway to 2-Chloro-5-iodopyridine.

Step-by-Step Protocol: Synthesis of 2-Amino-5-chloropyridine from 2-Aminopyridine

A common method for the chlorination of 2-aminopyridine is through the use of hydrochloric acid and an oxidizing agent.[2]

-

Dissolution: Dissolve 2-aminopyridine in a strongly acidic medium, such as concentrated hydrochloric acid or aqueous sulfuric acid.

-

Chlorination: Introduce a chlorinating agent. This can be chlorine gas bubbled through the solution or the in-situ generation of chlorine from reagents like hydrogen peroxide and hydrochloric acid. The reaction temperature is typically maintained at low to ambient temperatures.

-

Work-up: After the reaction is complete, the mixture is neutralized with a base to precipitate the 2-amino-5-chloropyridine. The product is then collected by filtration, washed, and dried.

Step-by-Step Protocol: Synthesis of 2-Chloro-5-iodopyridine via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting the amino group of 2-amino-5-chloropyridine into an iodo group.

-

Diazotization: Dissolve 2-amino-5-chloropyridine in an acidic solution (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The diazonium group is replaced by iodine, leading to the formation of 2-chloro-5-iodopyridine, often with the evolution of nitrogen gas.

-

Work-up: The product can be extracted with an organic solvent, and the organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.

Synthesis of 2-Fluoro-5-iodopyridine

2-Fluoro-5-iodopyridine is another viable starting material, often favored for its increased reactivity in nucleophilic aromatic substitution reactions. Its synthesis can be achieved from 2-amino-5-iodopyridine via the Balz-Schiemann reaction.

Step-by-Step Protocol: Synthesis of 2-Amino-5-iodopyridine from 2-Aminopyridine

The direct iodination of 2-aminopyridine is a common method to produce 2-amino-5-iodopyridine.[3]

-

Reaction Setup: Dissolve 2-aminopyridine in a suitable solvent, such as water or an organic solvent.

-

Iodination: Add a source of iodine, such as molecular iodine (I₂), often in the presence of an oxidizing agent like hydrogen peroxide or a mercuric salt to facilitate the reaction.[3] The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up: After the reaction, the product is isolated by filtration or extraction. The crude 2-amino-5-iodopyridine can be purified by recrystallization.

Core Synthesis: Formation of the 2-Phenoxypyridine Moiety

With the 2-halo-5-iodopyridine precursors in hand, the crucial C-O bond formation with phenol can be accomplished primarily through two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig O-arylation.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-standing and cost-effective method for the formation of diaryl ethers.[1] It typically involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst and a base at elevated temperatures.

Figure 3: The Ullmann Condensation for this compound Synthesis.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly employed. The choice of catalyst can influence reaction rates and yields. In some cases, copper powder is used, though it often requires higher temperatures and longer reaction times.

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction's success, with cesium carbonate often being more effective but also more expensive.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to facilitate the reaction at the required high temperatures.

-

Ligands: While traditional Ullmann reactions are often performed without ligands, the addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve the reaction efficiency and allow for lower reaction temperatures.[4]

Generalized Experimental Protocol for Ullmann Condensation:

-

Reaction Setup: To a reaction vessel, add the 2-halo-5-iodopyridine, phenol, copper catalyst, base, and solvent. If a ligand is used, it is also added at this stage.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation of the catalyst and reagents.

-

Heating: Heat the reaction mixture to the desired temperature (typically 100-200 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and dilute it with water. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography.

The Buchwald-Hartwig O-Arylation: A Modern Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, and its extension to O-arylation, is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[5] It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.

Figure 4: The Buchwald-Hartwig O-Arylation for this compound Synthesis.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed palladium-ligand complexes. The choice of the palladium precursor can affect the ease of catalyst activation.

-

Ligand: The ligand is a critical component of the Buchwald-Hartwig reaction, as it stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), are commonly used and often provide high yields and turnover numbers. The selection of the optimal ligand is often determined through screening.

-

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like cesium carbonate or potassium phosphate can also be effective, particularly with more reactive aryl halides.[6]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are generally used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Generalized Experimental Protocol for Buchwald-Hartwig O-Arylation:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

-

Reagent Addition: Add the solvent, followed by the 2-halo-5-iodopyridine and phenol.

-

Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture, dilute it with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Comparative Analysis of Synthetic Routes

The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation depends on several factors, including cost, scale, substrate scope, and the desired reaction conditions.

| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |

| Catalyst | Copper-based (e.g., CuI, Cu₂O) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |

| Reaction Temp. | High (100-200 °C) | Milder (80-110 °C) |

| Ligands | Often not required, but can improve efficiency | Essential for high reactivity and broad scope |

| Substrate Scope | Can be limited, especially with electron-rich aryl halides | Generally broader, with high functional group tolerance |

| Reaction Times | Can be long | Often shorter |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The characteristic chemical shifts and coupling patterns of the protons and carbons on the pyridine and phenyl rings provide definitive structural information.[7][8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. This guide has provided an in-depth analysis of the key starting materials and the primary synthetic methodologies for its preparation. The choice between the classic Ullmann condensation and the modern Buchwald-Hartwig O-arylation will depend on the specific requirements of the synthesis, including scale, cost, and desired reaction conditions. A thorough understanding of the synthesis of the 2-halo-5-iodopyridine precursors further empowers the synthetic chemist to optimize the overall production of this valuable intermediate. By leveraging the information presented herein, researchers and drug development professionals can make informed decisions to efficiently and effectively synthesize this compound for their research and development needs.

References

- CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google P

-

Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed. (URL: [Link])

- DE454695C - Process for the preparation of 2-amino-5-iodopyridine - Google P

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

- US2521544A - Iodinating amino pyrimidines and amino pyridines - Google P

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH. (URL: [Link])

-

Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: [Link])

-

Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI. (URL: [Link])

-

Direct Arylation in the Presence of Palladium Pincer Complexes - PMC - PubMed Central. (URL: [Link])

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

-

Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (URL: [Link])

-

Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group. (URL: [Link])

-

2-Chloro-5-iodopyridine | CAS#:69045-79-0 | Chemsrc. (URL: [Link])

-

Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz = 2,2'-bipyrazine;... - ResearchGate. (URL: [Link])

-

Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. (URL: [Link])

-

Copper-catalyzed arylations and heteroarylations. (URL: [Link])

-

Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants - MDPI. (URL: [Link])

- US6936612B2 - 2-(Pyridin-2-ylamino)

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: [Link])

-

IR and 1 H NMR spectral data. | Download Table - ResearchGate. (URL: [Link])

-

5-Iododeoxyuridine - SpectraBase. (URL: [Link])

-

A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (URL: [Link])

-

Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - ResearchGate. (URL: [Link])

-

Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF - ResearchGate. (URL: [Link])

-

Yields of Buchwald−Hartwig Coupling and Phenazine Formation | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (URL: [Link])

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

- Pyridine preparation - US2549651A - Google P

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - MDPI. (URL: [Link])

-

Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions - Organic Chemistry Portal. (URL: [Link])

- US7812175B2 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound - Google P

-

Synthesis of 2,2'‐bipyridines: scope of this review. - ResearchGate. (URL: [Link])

-

Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

-

Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations - American Chemical Society. (URL: [Link])

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. preprints.org [preprints.org]

- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Ullmann Condensation for 2-Phenoxypyridine Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Ullmann condensation for the synthesis of 2-phenoxypyridine, a crucial scaffold in medicinal chemistry and materials science. We will delve into the core mechanistic principles, explore modern catalytic systems, and provide actionable, field-proven protocols to empower your synthetic endeavors.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a cornerstone of carbon-heteroatom bond formation, specifically for the synthesis of diaryl ethers.[1] The classic reaction involves the copper-mediated coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[2][3] Historically, these reactions were plagued by harsh conditions, such as high temperatures (often exceeding 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope.[2][4]

Modern advancements, particularly the development of sophisticated ligand systems, have revitalized the Ullmann condensation, enabling milder reaction conditions, lower catalyst loadings, and a broader tolerance of functional groups.[4][5] This has cemented its importance in contemporary organic synthesis. The 2-phenoxypyridine moiety, in particular, is a privileged structure found in numerous biologically active compounds and advanced materials, making its efficient synthesis a topic of significant interest.

Mechanistic Underpinnings of the Ullmann Condensation

While extensively studied, the precise mechanism of the Ullmann condensation can vary depending on the specific catalytic system. However, a generally accepted catalytic cycle for a modern, ligand-assisted copper-catalyzed reaction is illustrated below. It is important to note that while a radical mechanism was once considered, kinetic and spectroscopic studies now largely support an oxidative addition-reductive elimination pathway, potentially involving Cu(I) and Cu(III) intermediates.[2][3][6][7]

Figure 1: A proposed catalytic cycle for the modern Ullmann condensation.

The Catalytic Cycle Explained:

-

Ligand Association and Alkoxide Formation: The cycle begins with the active Cu(I) species coordinating with a ligand. This complex then reacts with the phenol, which, in the presence of a base, deprotonates to form a phenoxide. The phenoxide displaces the counter-ion on the copper center to generate a copper(I)-phenoxide intermediate.[7]

-

Oxidative Addition: The 2-halopyridine then undergoes oxidative addition to the copper(I)-phenoxide intermediate. This is often considered the rate-determining step and results in the formation of a transient, high-valent Cu(III) species.[2]

-

Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-O bond of the 2-phenoxypyridine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[2][7]

Core Components of the Modern Ullmann Condensation

The success of a modern Ullmann condensation for 2-phenoxypyridine synthesis hinges on the judicious selection of several key components.

The Copper Source: Beyond Copper Powder

While traditional Ullmann reactions used copper powder or bronze, modern protocols favor more soluble and reactive copper(I) salts.[2]

| Copper Source | Common Oxidation State | Key Advantages | Considerations |

| Copper(I) Iodide (CuI) | +1 | Highly active, commonly used, good for a wide range of substrates. | Can be sensitive to air and moisture. |

| Copper(I) Bromide (CuBr) | +1 | Effective alternative to CuI, sometimes offering different reactivity profiles.[7] | May be slightly less reactive than CuI for challenging substrates. |

| Copper(I) Oxide (Cu₂O) | +1 | Inexpensive and stable.[5] | Often requires higher temperatures or more effective ligands to match the reactivity of Cu(I) halides. |

| Copper(II) Salts (e.g., CuCl₂, Cu(OAc)₂) | +2 | Can be effective, as they can be reduced in situ to the active Cu(I) species.[2] | The in situ reduction adds a layer of complexity to the reaction mechanism. |

The Ligand: The Key to Mild and Efficient Reactions

The introduction of ligands has been the most significant advancement in Ullmann chemistry. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination, thereby allowing for lower reaction temperatures and catalyst loadings.[4][8]

| Ligand Class | Example(s) | Key Features & Applications |

| N,N-Donor Ligands | 1,10-Phenanthroline, N,N'-Dimethyl-1,2-cyclohexanediamine (CyDMEDA) | Among the most effective and widely used ligands. They robustly accelerate the coupling of various aryl halides.[4][9][10] |

| Amino Acids | L-Proline, N-Methylglycine | Inexpensive, readily available, and environmentally benign. Particularly effective for coupling aryl iodides and bromides.[4] |

| Oximes & Schiff Bases | Salicylaldoxime, Glyoxal bis(phenylhydrazone) | Powerful ligands that can enable reactions under very mild conditions.[4][5] |

| Picolinic Acid | Picolinic Acid | An inexpensive and effective ligand, especially for sterically hindered substrates.[4][9][11][12] |

The Base: More Than Just a Proton Scavenger

The base plays a critical role in deprotonating the phenol to form the nucleophilic phenoxide. The choice of base can significantly impact reaction yield and rate.

| Base | Strength | Common Applications & Characteristics |

| Cesium Carbonate (Cs₂CO₃) | Strong | Highly effective due to its high solubility in organic solvents, often leading to superior yields.[5][13] |

| Potassium Carbonate (K₂CO₃) | Moderate | A cost-effective and commonly used base, suitable for many applications.[14] |

| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is often used in both copper- and palladium-catalyzed couplings.[9][12] |

The Solvent: Influencing Solubility and Reactivity

The solvent must be capable of dissolving the reactants and the catalyst system while remaining stable at the required reaction temperature. High-boiling polar aprotic solvents are typically employed.

-

Dimethylformamide (DMF): A versatile and common solvent for Ullmann reactions.

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate reactions but may be difficult to remove.[9][12]

-

1,4-Dioxane: A less polar option, often used in palladium-catalyzed reactions but also applicable to some modern Ullmann protocols.[10]

-

Toluene/Xylene: Non-polar solvents that can be effective in specific ligand systems, particularly when minimizing side reactions is crucial.[14]

Palladium-Catalyzed Synthesis: An Alternative Route

While this guide focuses on the Ullmann condensation, it is worth noting that palladium-catalyzed Buchwald-Hartwig amination chemistry can also be adapted for C-O bond formation.[5] These systems often employ bulky, electron-rich phosphine ligands. While highly effective, the cost and air-sensitivity of palladium and its associated ligands can be a drawback for large-scale synthesis compared to copper-based systems.[5] Interestingly, orthogonal catalytic systems using copper and palladium have been developed for the selective O- or N-arylation of aminophenols, highlighting the distinct reactivity of these metals.[9][10][11][12][15]

Experimental Protocols

The following protocols are generalized starting points based on modern, ligand-accelerated Ullmann condensations. Optimization of catalyst loading, ligand, base, temperature, and reaction time is crucial for any new substrate combination.

General Workflow for Ullmann Condensation

Figure 2: General experimental workflow for the Ullmann condensation.

Protocol 1: CuI/1,10-Phenanthroline Catalyzed Synthesis of 2-Phenoxypyridine

This protocol is a robust starting point for the synthesis of 2-phenoxypyridine from 2-bromopyridine.

Reagents and Materials:

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Phenol (1.2 mmol, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

-

1,10-Phenanthroline (0.1 mmol, 10 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (3-5 mL)

-

Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the oven-dried reaction vessel, add 2-bromopyridine, phenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add anhydrous DMF via syringe.

-

Place the vessel in a preheated oil bath at 100-120°C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-phenoxypyridine.

Troubleshooting and Optimization

Even with modern protocols, challenges can arise. Below are common issues and potential solutions.[8]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst (oxidized Cu(I))- Unsuitable ligand or base- Low reaction temperature | - Use a fresh, high-purity copper source.- Screen a panel of ligands and bases (see tables above).- Incrementally increase the reaction temperature. |

| Side Product Formation (e.g., homocoupling of phenol or 2-halopyridine) | - Reaction temperature is too high.- Catalyst system is not selective. | - Lower the reaction temperature.- Try a different ligand system that may offer higher selectivity. |

| Incomplete Conversion | - Insufficient reaction time.- Catalyst deactivation. | - Extend the reaction time.- Increase catalyst or ligand loading. |

Conclusion

The Ullmann condensation has evolved from a classical, high-temperature reaction into a sophisticated and versatile synthetic tool. For the synthesis of 2-phenoxypyridine, modern copper-catalyzed, ligand-accelerated protocols offer a cost-effective, efficient, and scalable approach. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful transformation to access valuable diaryl ether structures for a wide range of applications.

References

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Europe PMC. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. National Institutes of Health. [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

ResearchGate. (2025). Ortho-Functionalization of 2-Phenoxypyrimidines via Palladium-Catalyzed C-H Bond Activation. [Link]

-

Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed. [Link]

-

Smith, K., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Baroliya, P., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2008). 1.1 Modern Ullmann-Type Couplings. ResearchGate. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. researchgate.net [researchgate.net]

- 12. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Iodo-2-phenoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Iodo-2-phenoxypyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in cross-coupling reactions and as a scaffold for more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental to confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including predicted ¹H and ¹³C NMR chemical shifts and a theoretical mass spectrum. The guide also outlines the standardized experimental protocols for acquiring this data, offering a framework for researchers to verify their synthesized materials.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that incorporates both a phenoxy group and an iodine atom. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the pyridine ring, coupled with the potential for the iodo group to participate in various coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allows for the construction of complex molecular architectures. These attributes have led to its use in the development of novel pharmaceuticals and functional materials.

Accurate and unambiguous characterization of this compound is the cornerstone of its application in any synthetic endeavor. Spectroscopic methods provide the necessary tools for this characterization, offering a detailed fingerprint of the molecule's structure. This guide will delve into the theoretical and practical aspects of the NMR and MS data for this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure of this compound with the conventional numbering for both the pyridine and phenoxy rings is presented below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenoxy rings. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of neighboring atoms and the aromatic ring currents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.1 - 8.3 | d | ~2.5 |

| H4 | 7.8 - 8.0 | dd | ~8.5, 2.5 |

| H3 | 6.8 - 7.0 | d | ~8.5 |

| H2', H6' | 7.3 - 7.5 | t | ~7.5 |

| H4' | 7.1 - 7.3 | t | ~7.5 |

| H3', H5' | 7.0 - 7.2 | d | ~8.0 |

Interpretation:

-

Pyridine Protons: The protons on the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the nitrogen atom. H6, being adjacent to the nitrogen, is predicted to be the most downfield signal. The coupling pattern (d, dd, d) is characteristic of a 2,5-disubstituted pyridine ring.

-

Phenoxy Protons: The protons on the phenoxy ring will exhibit chemical shifts typical for a monosubstituted benzene ring. The ortho (H2', H6'), meta (H3', H5'), and para (H4') protons will show distinct signals, though some overlap may occur.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of their substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 162 - 165 |

| C6 | 148 - 151 |

| C4 | 145 - 148 |

| C1' | 152 - 155 |

| C3', C5' | 129 - 131 |

| C4' | 124 - 126 |

| C2', C6' | 121 - 123 |

| C3 | 112 - 115 |

| C5 | 85 - 88 |

Interpretation:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts. C2, bonded to both nitrogen and oxygen, is expected to be significantly downfield. The carbon bearing the iodine atom (C5) will be shifted upfield due to the heavy atom effect.

-

Phenoxy Carbons: The carbons of the phenoxy ring will show typical shifts for an ether-substituted benzene ring. C1', attached to the oxygen, will be the most downfield of the phenoxy carbons.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Theoretical Mass Spectrometry Data:

-

Molecular Formula: C₁₁H₈INO

-

Molecular Weight: 297.09 g/mol

-

Expected Molecular Ion Peak [M]⁺: m/z = 297

Expected Fragmentation:

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected to be prominent. Common fragmentation pathways could involve the loss of the iodine atom ([M-I]⁺, m/z = 170) or cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z = 93) and the iodopyridinyl cation (m/z = 204) or vice versa.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental procedures are crucial.

NMR Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal (at 0 ppm) does not overlap with most organic proton signals.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, resulting in a lower signal-to-noise ratio compared to ¹H NMR.

Mass Spectrometry Sample Preparation and Acquisition

Caption: Workflow for MS sample preparation and data acquisition.

Causality in Experimental Choices:

-

Solvent Choice: A volatile solvent is used to ensure rapid evaporation in the ion source of the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns, which can be used for structural elucidation and library matching. The standard energy of 70 eV is used to ensure consistent fragmentation.

Conclusion